molecular formula C17H12N4O3S B2885787 1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 897758-57-5

1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2885787
CAS No.: 897758-57-5
M. Wt: 352.37
InChI Key: FMDVQDQLWKLXAB-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a nitrophenyl group, a pyridazinyl group, and a sulfanylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step might involve nitration reactions using reagents like nitric acid.

    Formation of the Sulfanylethanone Moiety: This can be synthesized through thiolation reactions, where a thiol group is introduced to an ethanone precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to speed up the reaction.

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-2-(6-pyridin-2-yl)pyridazinone: Lacks the sulfanylethanone moiety.

    1-(4-Aminophenyl)-2-(6-pyridin-2-yl)pyridazin-3-yl)sulfanylethanone: Has an amine group instead of a nitro group.

Uniqueness

1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-16(12-4-6-13(7-5-12)21(23)24)11-25-17-9-8-15(19-20-17)14-3-1-2-10-18-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDVQDQLWKLXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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